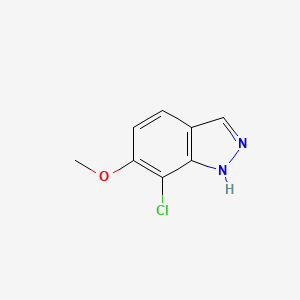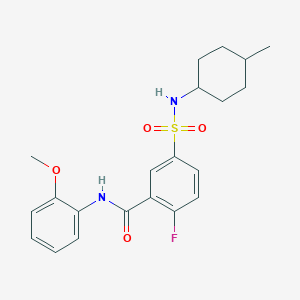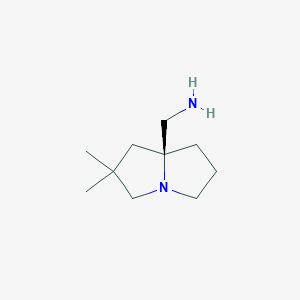
(S)-(2,2-Dimethyltetrahydro-1H-pyrrolizin-7a(5H)-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-(2,2-Dimethyltetrahydro-1H-pyrrolizin-7a(5H)-yl)methanamine is a chiral amine compound with a unique structure that includes a tetrahydropyrrolizine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(2,2-Dimethyltetrahydro-1H-pyrrolizin-7a(5H)-yl)methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of a chiral auxiliary to induce the desired stereochemistry. The reaction conditions often involve the use of strong bases and solvents such as tetrahydrofuran (THF) to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
(S)-(2,2-Dimethyltetrahydro-1H-pyrrolizin-7a(5H)-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imines or oximes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Conditions often involve the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions include various substituted amines, imines, and other nitrogen-containing compounds, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(S)-(2,2-Dimethyltetrahydro-1H-pyrrolizin-7a(5H)-yl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of (S)-(2,2-Dimethyltetrahydro-1H-pyrrolizin-7a(5H)-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
®-(2,2-Dimethyltetrahydro-1H-pyrrolizin-7a(5H)-yl)methanamine: The enantiomer of the compound with different stereochemistry.
2,2-Dimethyltetrahydro-1H-pyrrolizin-7a(5H)-yl)methanamine: A non-chiral version of the compound.
Other pyrrolizine derivatives: Compounds with similar core structures but different substituents.
Uniqueness
(S)-(2,2-Dimethyltetrahydro-1H-pyrrolizin-7a(5H)-yl)methanamine is unique due to its specific stereochemistry, which can impart distinct biological and chemical properties compared to its enantiomers and other similar compounds. This uniqueness makes it valuable for specific applications where chirality plays a crucial role.
Propiedades
Fórmula molecular |
C10H20N2 |
|---|---|
Peso molecular |
168.28 g/mol |
Nombre IUPAC |
[(8S)-6,6-dimethyl-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methanamine |
InChI |
InChI=1S/C10H20N2/c1-9(2)6-10(7-11)4-3-5-12(10)8-9/h3-8,11H2,1-2H3/t10-/m0/s1 |
Clave InChI |
ZAOHIWIBLKPLNS-JTQLQIEISA-N |
SMILES isomérico |
CC1(C[C@@]2(CCCN2C1)CN)C |
SMILES canónico |
CC1(CC2(CCCN2C1)CN)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


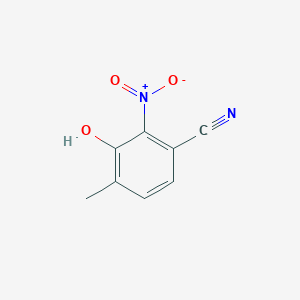
![3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzonitrile](/img/structure/B12841942.png)

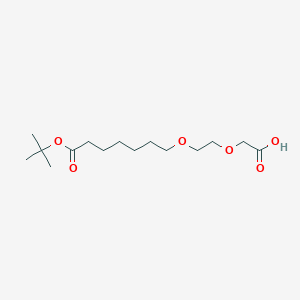
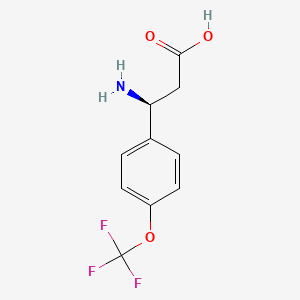
![5-Methyl-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid](/img/structure/B12841957.png)
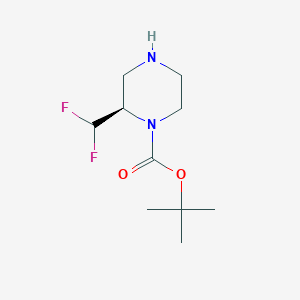
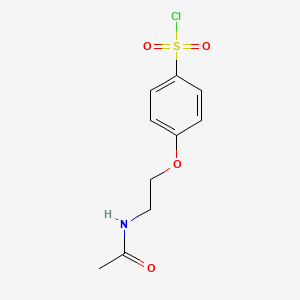
![(1S,2S,3R,5R,6S)-2-amino-3-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B12841986.png)
![6-Chloro-2-methylthiazolo[4,5-b]pyridine](/img/structure/B12841991.png)
